molecular formula C12H23N3O3 B15252478 tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate CAS No. 1305712-47-3

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B15252478
CAS No.: 1305712-47-3
M. Wt: 257.33 g/mol
InChI Key: HRYQVLSMFNNWBI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminopiperidine moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-aminopiperidine, and coupling agents such as EDCI or DCC. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific enzyme or receptor targeted by the compound .

Comparison with Similar Compounds

  • tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
  • tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
  • tert-Butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate is unique due to its specific combination of functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities. The presence of the tert-butyl group and the aminopiperidine moiety contributes to its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

1305712-47-3

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-9(13)5-7-15/h9H,4-8,13H2,1-3H3,(H,14,17)

InChI Key

HRYQVLSMFNNWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)N

Origin of Product

United States

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